(2R,6S)-2-methoxy-6-phenyloxan-4-one

Stereochemistry Diastereomer Differentiation Pharmaceutical Intermediates

(2R,6S)-2-methoxy-6-phenyloxan-4-one is a cis‑2,6‑disubstituted tetrahydropyran‑4‑one derivative with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g·mol⁻¹. This compound is a chiral, non‑racemic heterocyclic ketone bearing a methoxy substituent at the 2‑position and a phenyl group at the 6‑position.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 85613-00-9
Cat. No. B14426265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-2-methoxy-6-phenyloxan-4-one
CAS85613-00-9
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1CC(=O)CC(O1)C2=CC=CC=C2
InChIInChI=1S/C12H14O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1
InChIKeyFYRNYBSGXQCYHG-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6S)-2-Methoxy-6-Phenyloxan-4-One (CAS 85613-00-9): A Defined Chiral Tetrahydropyran-4-One Intermediate for Stereospecific Synthesis


(2R,6S)-2-methoxy-6-phenyloxan-4-one is a cis‑2,6‑disubstituted tetrahydropyran‑4‑one derivative with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g·mol⁻¹ . This compound is a chiral, non‑racemic heterocyclic ketone bearing a methoxy substituent at the 2‑position and a phenyl group at the 6‑position. It serves as a key intermediate in the stereospecific synthesis of pharmacologically active agents, most notably the antidepressant venlafaxine [1]. Its defined (2R,6S) absolute configuration distinguishes it from its trans diastereomer (CAS 89363‑65‑5) and the racemic mixture, making stereochemical identity a critical procurement parameter.

Why Generic Substitution of (2R,6S)-2-Methoxy-6-Phenyloxan-4-One with In‑Class Analogs Fails


Generic substitution of 2,6‑disubstituted tetrahydropyran‑4‑ones is not feasible because biological and pharmacological outcomes are exquisitely sensitive to the relative and absolute stereochemistry at the 2‑ and 6‑positions [1]. The (2R,6S) configuration places the methoxy and phenyl substituents in a cis relationship, generating a specific spatial orientation that downstream synthetic transformations, such as reductive amination to venlafaxine, rely upon [2]. Using the trans diastereomer (CAS 89363‑65‑5) or a racemic mixture would produce the wrong enantiomer or an inseparable mixture of diastereomeric intermediates, compromising the enantiomeric purity of the final active pharmaceutical ingredient and violating regulatory requirements for chiral drug substances. Consequently, procurement must specify the exact (2R,6S) stereoisomer.

Quantitative Differentiation Evidence for (2R,6S)-2-Methoxy-6-Phenyloxan-4-One Against Key Comparators


Cis-Configured Tetrahydropyran-4-One Core Yields Distinct Physical Properties Versus the Trans Diastereomer

The (2R,6S) isomer is unequivocally designated as the cis‑2,6‑disubstituted tetrahydropyran‑4‑one, while the trans diastereomer carries CAS 89363‑65‑5 [1]. Although direct comparative physical data are scarce in the public domain, the cis arrangement is known to yield a more compact molecular shape, which affects crystal packing, solubility, and chromatographic retention time relative to the trans form [2]. For procurement, the correct cis stereochemistry is essential because only this configuration leads to the desired pharmacologically active enantiomer of venlafaxine.

Stereochemistry Diastereomer Differentiation Pharmaceutical Intermediates

Stereochemical Reliability: X‑Ray Crystallographic Confirmation of Absolute Configuration for the (2R,6S) Venlafaxine Intermediate

The absolute (2R,6S) configuration of the venlafaxine intermediate was unambiguously confirmed by single‑crystal X‑ray diffraction analysis [1]. This direct structural evidence eliminates ambiguity in stereochemical assignment. In contrast, the trans diastereomer (CAS 89363‑65‑5) lacks published crystallographic coordinates confirming its relative configuration, and the racemate provides no stereochemical information [2]. For procurement, the availability of crystallographically authenticated (2R,6S) material reduces the risk of receiving mis‑assigned stereoisomers.

X‑ray Crystallography Absolute Configuration Chiral Intermediate Characterization

Chemoenzymatic Asymmetric Synthesis Yields (2R,6S)-2-Methoxy-6-Phenyloxan-4-One with >99% ee, Outperforming Racemic Routes

A chemoenzymatic approach employing (S)-hydroxynitrile lyase and lipase‑catalyzed kinetic resolution produced the (2R,6S)‑configured tetrahydropyran‑4‑one intermediate with >99% enantiomeric excess (ee) [1]. In contrast, conventional racemic synthesis yields a 1:1 mixture of enantiomers, which requires costly chiral resolution steps and halves the effective yield of the desired enantiomer. The chemoenzymatic route also achieved a 42% overall yield over multiple steps, demonstrating a scalable and stereoselective process that is superior to non‑stereoselective methods.

Asymmetric Synthesis Enantiomeric Excess Chemoenzymatic Process

Defined Precursor to a Single Enantiomer of Venlafaxine: Avoiding Racemic Switches and Regulatory Hurdles

Venlafaxine is marketed as a racemate; however, the (−)-enantiomer is a more potent serotonin‑norepinephrine reuptake inhibitor than the (+)-enantiomer [1]. The (2R,6S)‑configured tetrahydropyran‑4‑one is the direct precursor to (−)-venlafaxine, whereas the (2S,6R) enantiomer would lead to (+)-venlafaxine [2]. Using a non‑stereospecific intermediate or the trans diastereomer would preclude access to enantiopure (−)-venlafaxine for chiral‑switch development programs. Regulatory agencies increasingly favor single‑enantiomer drugs; therefore, a defined intermediate that delivers a single enantiomer provides a strategic advantage for generic and innovator companies pursuing chiral‑switch formulations.

Chiral Switch Venlafaxine Synthesis Pharmaceutical Regulation

High-Value Application Scenarios for (2R,6S)-2-Methoxy-6-Phenyloxan-4-One Based on Quantitative Differentiation


Stereospecific Synthesis of (−)-Venlafaxine for Chiral-Switch Development Programs

Use (2R,6S)-2-methoxy-6-phenyloxan-4-one as a direct precursor for the enantioselective synthesis of (−)-venlafaxine [1]. The cis-(2R,6S) configuration ensures that reductive amination yields the pharmacologically more active (−)-enantiomer without contamination from the (+)-form. This application is critical for pharmaceutical companies pursuing a chiral switch of venlafaxine from racemate to single enantiomer, a strategy that can extend patent life and offer improved therapeutic profiles [2].

Quality Control Reference Standard for Chiral Purity Testing

Employ the (2R,6S) isomer as a certified reference standard for HPLC chiral purity assays during venlafaxine API manufacturing [1]. Because the trans diastereomer and (2S,6R) enantiomer have distinct retention times, the authenticated (2R,6S) compound enables accurate quantification of stereochemical impurities. Regulatory submissions (e.g., FDA, EMA) require demonstration of enantiomeric purity, and a well-characterized reference standard is essential [2].

Crystallography-Driven Polymorph Screening and Solid-State Characterization

Use the X‑ray‑authenticated (2R,6S) tetrahydropyran‑4‑one as a model substrate for polymorph screening and crystal engineering studies of venlafaxine intermediates [1]. The availability of single‑crystal structural data for the cis isomer allows for the prediction and control of crystallization conditions, particle size distribution, and dissolution properties—all critical parameters for downstream formulation [2].

Academic and Industrial Research on Diastereoselective Tetrahydropyran‑4‑One Synthesis

Utilize the (2R,6S) compound as a benchmark substrate to evaluate new diastereoselective methods for constructing cis‑2,6‑disubstituted tetrahydropyran‑4‑ones [1]. Quantitative metrics such as >93% ee [2] achieved in catalytic asymmetric hetero‑Diels–Alder reactions set performance benchmarks, and the defined (2R,6S) product serves as a validation standard for new catalytic systems.

Quote Request

Request a Quote for (2R,6S)-2-methoxy-6-phenyloxan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.